N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxyphenyl)acetamide
Description
N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a keto group, as well as a phenyl ring substituted with a hydroxyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-17-10-12(7-8-15(17)20)16-14(19)9-11-5-3-4-6-13(11)18/h3-8,10,18H,2,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBISNCLGBROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions: The ethyl group and the keto group can be introduced through substitution reactions using appropriate reagents and catalysts.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the pyridine derivative with 2-hydroxyphenylacetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The keto group on the pyridine ring can be reduced to form a hydroxyl group.
Substitution: The ethyl group on the pyridine ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the keto group may yield a hydroxyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and phenyl derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a hydroxyl group.
N-(1-ethyl-6-oxopyridin-3-yl)-2-(4-hydroxyphenyl)acetamide: Similar structure with the hydroxyl group in the para position.
N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxybenzyl)acetamide: Similar structure with a benzyl group instead of a phenyl group.
Uniqueness
N-(1-ethyl-6-oxopyridin-3-yl)-2-(2-hydroxyphenyl)acetamide is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the pyridine and phenyl rings with the acetamide linkage also contributes to its distinct properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
